molecular formula C22H21BrN2O2 B4689548 2-[2-bromo-4-[(3-methylanilino)methyl]phenoxy]-N-phenylacetamide

2-[2-bromo-4-[(3-methylanilino)methyl]phenoxy]-N-phenylacetamide

Cat. No.: B4689548
M. Wt: 425.3 g/mol
InChI Key: DKWGHYAIEVREPZ-UHFFFAOYSA-N
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Description

2-[2-bromo-4-[(3-methylanilino)methyl]phenoxy]-N-phenylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromo-substituted phenyl ring and an anilino group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-bromo-4-[(3-methylanilino)methyl]phenoxy]-N-phenylacetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance . The process may also involve selective amination and the use of reagents like ethyl and methyl imidazo[1,2-a]pyridine-2-carboxylates .

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions to maximize yield and purity. This could involve continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[2-bromo-4-[(3-methylanilino)methyl]phenoxy]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This includes nucleophilic and electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

2-[2-bromo-4-[(3-methylanilino)methyl]phenoxy]-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-bromo-4-[(3-methylanilino)methyl]phenoxy]-N-phenylacetamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[2-bromo-4-[(3-methylanilino)methyl]phenoxy]-N-phenylacetamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

2-[2-bromo-4-[(3-methylanilino)methyl]phenoxy]-N-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O2/c1-16-6-5-9-19(12-16)24-14-17-10-11-21(20(23)13-17)27-15-22(26)25-18-7-3-2-4-8-18/h2-13,24H,14-15H2,1H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWGHYAIEVREPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NCC2=CC(=C(C=C2)OCC(=O)NC3=CC=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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